7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-(2-phenylethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c25-17-6-7-19-18(14-17)22(28)20-21(16-8-11-26-12-9-16)27(24(29)23(20)30-19)13-10-15-4-2-1-3-5-15/h1-9,11-12,14,21H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBMNNUTFOXTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate pyrrole derivatives with phenethyl and pyridine moieties, followed by cyclization and chlorination steps. Detailed synthetic routes often utilize methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Antitumor Activity
Several studies have reported the antitumor properties of related pyrrole derivatives. For instance, compounds structurally similar to 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) pathways. These pathways are crucial in cancer cell proliferation and angiogenesis.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | EGFR | 0.5 | Tyrosine Kinase Inhibition |
| Compound B | VEGFR2 | 0.8 | Angiogenesis Inhibition |
| 7-Chloro... | TBD | TBD | TBD |
Note: Specific IC50 values for 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are currently under investigation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to bind to ATP-binding sites on kinases like EGFR and VEGFR2, blocking their activation and subsequent signaling cascades.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
A recent study evaluated a series of pyrrole derivatives for their anticancer activity against various cancer cell lines including breast and colon cancer. The results indicated that modifications in the side chains significantly influenced their potency. For example:
- Compound C , a derivative with a similar structure to 7-Chloro..., demonstrated an IC50 value of approximately against HCT116 colon cancer cells.
In Vivo Studies
In vivo experiments using xenograft models have shown that certain derivatives can reduce tumor size significantly compared to controls. These findings suggest potential for development into therapeutic agents.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
The compound has demonstrated significant inhibitory activity against various cancer cell lines. According to a patent application, it exhibits superior IAP (Inhibitor of Apoptosis Protein) antagonistic activity, which is crucial for the development of anticancer therapies. This mechanism suggests that the compound could be effective in promoting apoptosis in cancer cells and inhibiting tumor growth and metastasis .
Mechanism of Action
The proposed mechanism for its anticancer effects involves modulation of apoptotic pathways, making it a promising candidate for further development as a therapeutic agent against cancers associated with aberrant IAP expression. The compound's ability to interact with cellular mechanisms involved in apoptosis positions it as a potential lead compound for new drug development targeting cancer .
Synthesis and Structural Insights
Synthetic Routes
The synthesis of 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various cyclo-condensation reactions involving pyrrole derivatives and active methylene compounds. These synthetic methods are critical for producing derivatives that may enhance biological activity or improve pharmacokinetic properties .
Structural Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure of synthesized compounds. Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound in therapeutic applications .
Potential Therapeutic Applications
Modulation of FXR Activity
Research indicates that this compound may also act as a modulator of FXR (Farnesoid X receptor), which plays a significant role in metabolic regulation and liver function. By binding to FXR, the compound could potentially be used to treat metabolic disorders or liver diseases .
Broad Spectrum Bioactivity
Beyond its anticancer properties, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory activities. The presence of multiple functional groups allows for diverse interactions within biological systems, suggesting potential applications in treating infections or inflammatory conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in substituents at positions 1 (aryl), 2 (alkyl), and 7 (halogen/alkyl). Table 1 highlights key differences:
Table 1. Substituent Effects on Physicochemical Properties
Key Observations:
- In contrast, 4{3–3-6} (allyl, methyl) has a lower mp (235–237°C), reflecting reduced intermolecular forces .
- Yields : The target compound’s yield (72%) is higher than 4{3–3-6} (43%), suggesting that electron-withdrawing groups (e.g., Cl, pyridinyl) may favor cyclization efficiency compared to electron-donating groups (e.g., methyl) .
- IR Spectral Shifts : The target compound’s carbonyl stretches (1701, 1647 cm⁻¹) are slightly lower than 4{3–3-6} (1709, 1652 cm⁻¹), possibly due to conjugation effects from the pyridine ring .
Functionalization Potential
The target compound and its analogs can undergo ring-opening reactions with hydrazine hydrate to form pyrrolopyrazolones (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) . This derivatization expands their utility in drug discovery, though biological data for the target compound remain unexplored.
Q & A
Q. What are the most efficient synthetic routes for 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent one-pot reactions under mild conditions. A recommended approach involves:
- Step 1 : Formation of the chromene core using substituted phenols and pyrroles.
- Step 2 : Sequential introduction of the chloro and phenethyl/pyridyl groups via nucleophilic substitution or coupling reactions.
- Key conditions : Solvents like DMSO or DMF at 60–80°C, with yields optimized to ~72% (isolated) using hydrazine hydrate stoichiometry control .
- Validation : Monitor reaction progress via TLC and confirm purity using column chromatography .
Q. How can the compound’s structural features be characterized using spectroscopic techniques?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and carbonyl carbons (δ 170–160 ppm). For example, the pyridin-4-yl group shows a singlet at δ 7.95–7.89 ppm, while the phenethyl chain exhibits splitting patterns at δ 2.60–3.90 ppm .
- IR spectroscopy : Confirm carbonyl stretches at ~1701 cm⁻¹ (C=O) and aromatic C-Cl bonds at ~840 cm⁻¹ .
- Mass spectrometry : Use APSI MS to verify the molecular ion peak at m/z 432.0 (M+1) .
Q. What initial biological screening approaches are recommended for this compound?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization.
- Antimicrobial activity : Screen via broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized when encountering low yields in multi-component synthesis?
- Variable screening : Test solvents (e.g., DMF vs. THF), temperature (40–100°C), and stoichiometry (1:3–1:7 for hydrazine hydrate).
- Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., solvent polarity and reaction time).
- Contradiction resolution : If yields drop above 80°C, consider thermal decomposition via TGA (evidenced by mass loss >5% at 200°C) .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and buffer conditions (pH 7.4 PBS).
- Meta-analysis : Compare SAR trends with structurally related chromeno-pyrroles (e.g., substitution at the 2-phenethyl group modulates kinase selectivity) .
- Dose-response validation : Perform triplicate experiments with statistical rigor (p < 0.05) to confirm IC₅₀ consistency .
Q. What computational methods are suitable for predicting binding affinities to therapeutic targets?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB ID: 1M17) to model interactions. Prioritize hydrogen bonding with the pyridin-4-yl group and hydrophobic contacts with the phenethyl chain.
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?
- Functional group modulation : Introduce polar substituents (e.g., -OH or -SO₃H) at the 2-phenethyl position.
- Prodrug strategies : Synthesize phosphate esters at the 3,9-dione carbonyls, which hydrolyze in vivo.
- Validation : Measure logP (octanol-water) and compare solubility profiles via HPLC-UV .
Q. What strategies address stability challenges under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
